molecular formula C7H12ClN3 B1440712 (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride CAS No. 878777-37-8

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride

Cat. No. B1440712
M. Wt: 173.64 g/mol
InChI Key: MVIVLYQLBOJROP-UHFFFAOYSA-N
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Description

“(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular weight of 173.65 . It is a powder at room temperature .


Synthesis Analysis

Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized .


Molecular Structure Analysis

The molecular formula of “(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride” is C7H13Cl2N3 . The InChI code is 1S/C7H11N3.2ClH/c1-5-3-6(2)10-7(4-8)9-5;;/h3H,4,8H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

“(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride” has a melting point of 244-246 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Preparation and Crystal Structure Analysis: The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester demonstrates the utility of (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride in generating novel chemical entities. The study involved crystallographic analysis to determine the molecular and crystalline structures, highlighting its application in the design of materials with specific physical properties (Ren et al., 2006).

Biological Applications

  • Antimicrobial Agents

    Research on the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols has shown antimicrobial properties. These compounds were tested against various bacterial strains and yeasts, indicating their potential as antimicrobial agents (Aggarwal et al., 2013).

  • Antifungal Effects

    The antifungal efficacy of some derivatives of 4,6-Dimethylpyrimidin-2-yl)methanamine against fungi like Aspergillus terreus and Aspergillus niger was investigated, showing that certain derivatives exhibit significant antifungal activity, which could be developed into useful antifungal agents (Jafar et al., 2017).

Chemical Interactions and Compound Synthesis

  • Reactions with N,N-Binucleophiles: A study on the reaction of cyanamides with N,N-binucleophiles using 4,6-dimethylpyrimidin-2-yl as a base compound led to the formation of various derivatives, illustrating the compound's versatility in synthesizing a range of chemical structures (Shestakov et al., 2006).

Safety And Hazards

“(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride” is classified as a non-combustible, acute toxic Category 3 substance . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIVLYQLBOJROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride

CAS RN

878777-37-8
Record name 1-(4,6-dimethylpyrimidin-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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